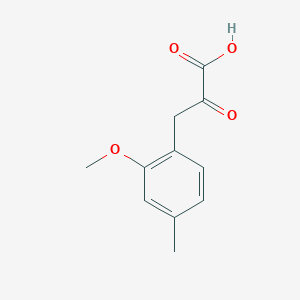
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of Friedel-Crafts acylation, where 2-methoxy-4-methylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the oxo group may produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the oxopropanoic acid moiety.
4-Methoxyphenylacetic acid: Contains a methoxy group and a phenyl ring but differs in the position and type of functional groups.
Uniqueness
3-(2-Methoxy-4-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-(2-methoxy-4-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VWXLUQCZOCDQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


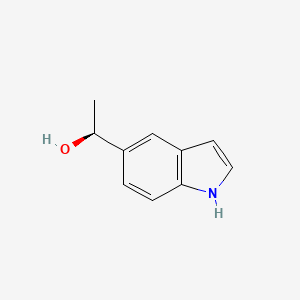
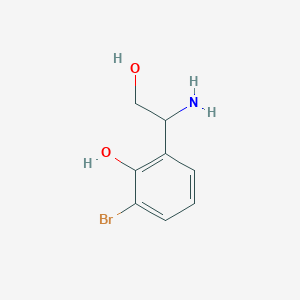

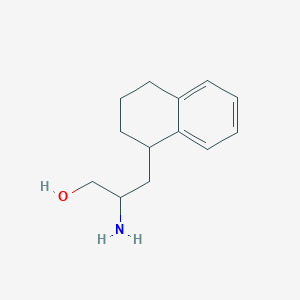
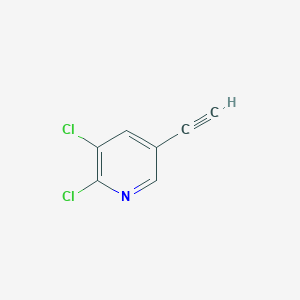
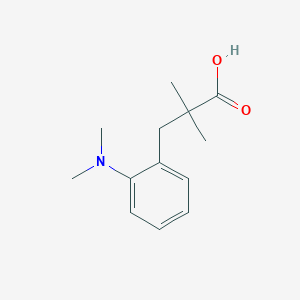
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
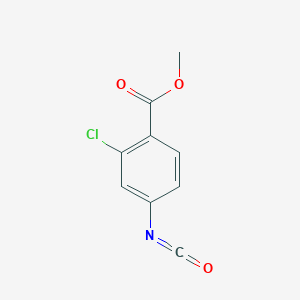
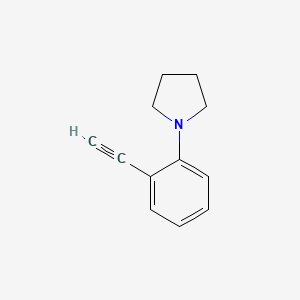


![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
